3-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Overview
Description
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is a chemical compound with the molecular formula C9H8Cl2FNO It is a halogenated derivative of propanamide, featuring both chlorine and fluorine atoms on its aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable acylating agent, such as 3-chloropropanoyl chloride. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The general reaction scheme is as follows:
Starting Materials: 3-chloro-4-fluoroaniline and 3-chloropropanoyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon gas, at room temperature.
Product Isolation: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution: Depending on the substituent introduced, products can range from nitro derivatives to alkylated compounds.
Oxidation: Carboxylic acids are the primary products.
Reduction: Amines are the major products.
Hydrolysis: Carboxylic acids and amines are formed.
Scientific Research Applications
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-chloro-2-fluorophenyl)propanamide: Similar structure but with different positioning of chlorine and fluorine atoms.
3-chloro-N-(4-methoxyphenyl)propanamide: Contains a methoxy group instead of a fluorine atom.
3-chloro-4-fluorophenyl isocyanate: An isocyanate derivative with similar aromatic substitution.
Uniqueness
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the aromatic ring enhances its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO/c10-4-3-9(14)13-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQJGNHCAHOAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404497 | |
Record name | 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131605-66-8 | |
Record name | 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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